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Compound of Interest

Compound Name: Trimethylgallium

Cat. No.: B075665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the vapor pressure and safe

handling of liquid Trimethylgallium (TMG), a key precursor in metalorganic chemical vapor

deposition (MOCVD) for the production of semiconductor materials.[1] Given its pyrophoric

nature and high reactivity, a thorough understanding of its properties and handling procedures

is paramount for ensuring laboratory safety and experimental success.

Physicochemical Properties of Trimethylgallium
Trimethylgallium is a colorless, volatile, and highly reactive organometallic compound.[1][2] It

is essential to handle this compound under an inert atmosphere due to its tendency to

spontaneously ignite in the presence of air and react violently with water.[3][4]

Table 1: Physical and Chemical Properties of Trimethylgallium
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Property Value

Chemical Formula Ga(CH₃)₃

Molecular Weight 114.82 g/mol [3]

Appearance Colorless liquid[3]

Boiling Point 55.7 °C (132.3 °F; 328.8 K)[2]

Melting Point -15.8 °C (3.5 °F; 257.35 K)[5]

Density 1.151 g/mL at 15 °C[5]

Solubility

Reacts violently with water.[5] Soluble in

aromatic and saturated aliphatic hydrocarbons.

[3]

Stability
Stable indefinitely under an inert atmosphere at

room temperature.[5]

Vapor Pressure of Trimethylgallium
The vapor pressure of trimethylgallium is a critical parameter in MOCVD, as it determines the

concentration of the precursor in the gas phase delivered to the reactor. The relationship

between temperature and vapor pressure can be described by the Antoine equation.

Table 2: Vapor Pressure of Trimethylgallium at Various Temperatures
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Temperature (°C) Temperature (K)
Vapor Pressure
(mmHg)

Vapor Pressure
(kPa)

-20 253.15 29.8 3.97

-10 263.15 53.3 7.11

0 273.15 89.1 11.88

10 283.15 142.5 18.99

20 293.15 220.5 29.39

30 303.15 331.1 44.14

40 313.15 483.8 64.50

50 323.15 689.1 91.87

55.7 328.85 760.0 101.32

Note: Vapor pressures were calculated using the formula: log₁₀P(mmHg) = 8.07 - 1703/T(K)[5]

Experimental Protocols
Measurement of Trimethylgallium Vapor Pressure (Static
Method)
This protocol is adapted from methods for measuring the vapor pressure of thermally sensitive

organometallic compounds.

Objective: To accurately measure the vapor pressure of liquid trimethylgallium at various

temperatures using a static vacuum system.

Apparatus:

A high-vacuum manifold capable of reaching pressures below 10⁻⁵ mmHg.

A temperature-controlled bath with an accuracy of ±0.1 °C.

A capacitance manometer for accurate pressure measurement.
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A sample vessel made of borosilicate glass or stainless steel.

Schlenk line for inert gas handling.

Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety

glasses, and compatible gloves.

Methodology:

Sample Preparation:

The sample vessel is thoroughly cleaned, dried, and baked under vacuum to remove any

adsorbed water.

A small amount of trimethylgallium is transferred to the sample vessel under an inert

atmosphere (e.g., in a glovebox).

The sample is then subjected to several freeze-pump-thaw cycles to remove any

dissolved gases.

Vapor Pressure Measurement:

The sample vessel is connected to the vacuum manifold and immersed in the

temperature-controlled bath.

The system is allowed to reach thermal equilibrium, typically for 30-60 minutes.

The pressure reading from the capacitance manometer is recorded.

The temperature of the bath is then changed to the next setpoint, and the process is

repeated.

Data Analysis:

The recorded pressure and temperature data are plotted to obtain the vapor pressure

curve.

The data can be fitted to the Antoine equation to determine the constants A, B, and C.
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Standard Operating Procedure for Handling
Trimethylgallium in an MOCVD System
This protocol outlines the essential steps for the safe handling of a trimethylgallium bubbler

(cylinder) and its integration into an MOCVD system.

Objective: To safely connect, leak-check, and operate a trimethylgallium bubbler for use in an

MOCVD process.

Materials and Equipment:

Trimethylgallium bubbler with appropriate valves and fittings (e.g., VCR).

MOCVD gas handling system with mass flow controllers.

Helium leak detector.

Inert gas source (e.g., high-purity nitrogen or argon).

Appropriate PPE.

Methodology:

Bubbler Installation:

Ensure the MOCVD gas lines are purged with an inert gas.

The trimethylgallium bubbler is placed in a temperature-controlled bath.

Connect the bubbler to the MOCVD gas lines using the appropriate VCR fittings. Tighten

the fittings to the manufacturer's specifications.

Leak Testing:

Pressurize the bubbler and the connected gas lines with high-purity helium to a pressure

slightly above the operating pressure.

Use a helium leak detector to check all connections for leaks.
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If a leak is detected, depressurize the system, retighten the fitting, and repeat the leak

test.

Operation:

Once the system is confirmed to be leak-tight, the helium is purged from the lines with the

inert carrier gas.

Set the desired temperature for the bubbler bath to control the vapor pressure of the

trimethylgallium.

The carrier gas is then passed through the bubbler at a controlled flow rate using a mass

flow controller to transport the trimethylgallium vapor to the MOCVD reactor.

Protocol for Quenching and Disposal of
Trimethylgallium Waste
This protocol describes the safe quenching and disposal of residual trimethylgallium and

contaminated materials.

Objective: To safely neutralize the reactivity of trimethylgallium waste before disposal.

Materials:

Inert, high-boiling point solvent (e.g., heptane or toluene).

Isopropanol.

Methanol.

Water.

A three-necked flask equipped with a dropping funnel, a stirrer, and a nitrogen inlet/outlet.

Appropriate PPE.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b075665?utm_src=pdf-body
https://www.benchchem.com/product/b075665?utm_src=pdf-body
https://www.benchchem.com/product/b075665?utm_src=pdf-body
https://www.benchchem.com/product/b075665?utm_src=pdf-body
https://www.benchchem.com/product/b075665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilution:

Under an inert atmosphere, the residual trimethylgallium is diluted with a large volume of

an inert solvent (e.g., heptane) in the three-necked flask. The flask should be cooled in an

ice bath.

Quenching:

Slowly add isopropanol dropwise to the stirred solution from the dropping funnel. This is a

highly exothermic reaction; maintain a slow addition rate to control the temperature.

After the reaction with isopropanol subsides, slowly add methanol.

Finally, slowly and cautiously add water to ensure complete quenching of any remaining

reactive material.

Disposal:

The resulting solution, containing gallium salts and alcohols, should be collected in a

designated hazardous waste container and disposed of according to institutional and local

regulations.

Visualizations

Storage Preparation Operation Shutdown & Disposal

Store TMG Bubbler
in a cool, dry, inert

atmosphere cabinet

Transfer Bubbler to
Temperature-Controlled Bath

Connect to MOCVD
Gas Line (VCR Fittings)

Helium Leak Test
All Connections

If Leak Detected Purge Lines with
Inert Carrier Gas

If Leak-Tight Set Bubbler
Temperature

Flow Carrier Gas
Through Bubbler

TMG Vapor to
MOCVD Reactor Stop Carrier Gas Flow Isolate Bubbler Quench Residual TMG Dispose of Waste

(Hazardous Waste Stream)

Click to download full resolution via product page

Caption: Workflow for the safe handling of a trimethylgallium bubbler in an MOCVD system.
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Caption: The relationship between temperature and the vapor pressure of trimethylgallium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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